molecular formula C13H24O3 B8546724 3-Hydroxytridec-12-enoic acid CAS No. 51139-05-0

3-Hydroxytridec-12-enoic acid

Cat. No. B8546724
CAS RN: 51139-05-0
M. Wt: 228.33 g/mol
InChI Key: YNWBLTNAQFZKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxytridec-12-enoic acid is a useful research compound. Its molecular formula is C13H24O3 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxytridec-12-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxytridec-12-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51139-05-0

Product Name

3-Hydroxytridec-12-enoic acid

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

3-hydroxytridec-12-enoic acid

InChI

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15)16/h2,12,14H,1,3-11H2,(H,15,16)

InChI Key

YNWBLTNAQFZKQI-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(CC(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Purification by distillation (Kugelrohr, 135° C./0.2 torr) gave ethyl 3-hydroxy-12-tridecenoate as a colorless oil (12.3 g, 80% yield). To this ester (10.8 g, 42.2 mmol) in dioxane (50 ml) at room temperature was added 1M NaOH (50 ml). After one hour, the resulting slurry was diluted with water and washed twice with hexane. The aqueous layer was acidified with 10% citric acid, and the resulting solid collected by filtration and dried in vacuo to give 3-hydroxy-12-tridecenoic acid as a white solid, mp 62°-64° C. (8.65 g, 90% yield). To a solution of this hydroxy-acid (8.60 g, 37.6 mmol) in DMF (27 ml) at room temperature were added t-butyl-dimethylsilyl chloride (10.8 g) and imidazole (9.7 g). The reaction was stirred for 24 hours, poured into ice water (250 ml), and extracted three times with hexane. The extracts were combined, dried (Na ), filtered, and evaporated to give the bis-silyl derivative as a light yellow oil (14.5 g, 84% yield).
Name
ester
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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